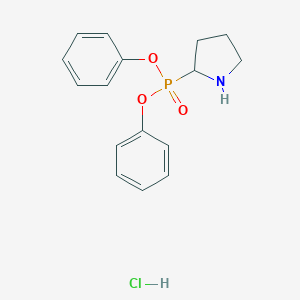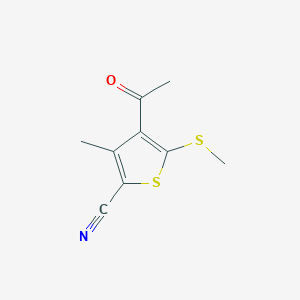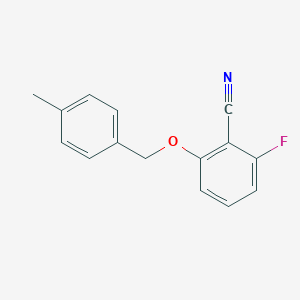
4-Bromo-3-fluoro-4'-pentyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-4’-pentyl-biphenyl is an organic compound with the molecular formula C17H18BrF It is a biphenyl derivative, where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position, while the other phenyl ring is substituted with a pentyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-fluoro-4’-pentyl-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction might involve 4-bromo-3-fluorobenzene and 4’-pentylphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 4-Bromo-3-fluoro-4’-pentyl-biphenyl would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors and recycling catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-4’-pentyl-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Oxidation and Reduction: The pentyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted biphenyls.
Coupling Products: More complex biphenyl derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-4’-pentyl-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of liquid crystals for display technologies and other advanced materials .
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-4’-pentyl-biphenyl depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific target and pathway involved. For example, if used in drug development, it might interact with specific enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-fluorobiphenyl: Similar structure but lacks the pentyl group, making it less hydrophobic.
4-Bromo-3-fluorobiphenyl: Similar structure but lacks the pentyl group, affecting its physical and chemical properties.
4-Bromo-4’-pentylbiphenyl: Similar structure but lacks the fluorine atom, which can influence its reactivity and applications .
Uniqueness
4-Bromo-3-fluoro-4’-pentyl-biphenyl is unique due to the combination of bromine, fluorine, and pentyl substitutions on the biphenyl scaffold. This unique combination imparts specific physical and chemical properties, such as increased hydrophobicity and potential for specific interactions in chemical and biological systems.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-(4-pentylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYAEPDUJOIYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445881 |
Source


|
| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-11-1 |
Source


|
| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)
